molecular formula C12H20N2O B1405069 シクロブチル-(2,7-ジアザスピロ[3.5]ノン-2-イル)-メタノン CAS No. 1783535-03-4

シクロブチル-(2,7-ジアザスピロ[3.5]ノン-2-イル)-メタノン

カタログ番号: B1405069
CAS番号: 1783535-03-4
分子量: 208.3 g/mol
InChIキー: LXYYGJFUHBJVIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone” is a compound that has been studied for its potential as a covalent inhibitor of KRAS G12C . KRAS G12C is a mutated form of the KRAS protein, which plays a key role in cellular proliferation and differentiation . The mutation is a known driver of oncogenic alteration in human cancer .


Molecular Structure Analysis

From an X-ray complex structural analysis, the “Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone” moiety binds in the switch-II pocket of KRAS G12C . This binding is crucial for its inhibitory activity.

科学的研究の応用

腫瘍学:KRAS G12C阻害

この化合物は、ヒト癌における腫瘍形成性変化の既知の駆動因子であるKRAS G12C変異の共有結合阻害剤として同定されています 。KRAS G12Cの阻害は、固形腫瘍の有効な治療法につながる可能性があります。 この化合物の構造最適化により、インビトロでの阻害活性が向上し、代謝安定性が良好な誘導体が得られ、今後の癌治療への期待が高まっています .

創薬:代謝安定性の強化

この化合物の誘導体は、新規医薬品開発に不可欠な代謝安定性を評価されています。 ヒトおよびマウスの肝ミクロソームにおける高い代謝安定性は、これらの化合物がインビボでより長期間の効果をもたらす可能性を示唆しており、薬物開発の候補となり得ます .

薬物動態:経口活性

化合物の最適化により、薬物動態において重要な因子である経口活性が良好な誘導体が得られています。経口投与は、使いやすさと患者のコンプライアンスの良さから、多くの薬剤で好ましい投与経路です。 誘導体であるASP6918は、インビトロで強力な活性を示し、経口投与後のマウスモデルにおいて用量依存的に腫瘍の退縮を誘導しました .

構造生物学:X線複合体解析

化合物のKRAS G12Cタンパク質との相互作用は、X線複合体構造解析を用いて研究されています。 この解析により、化合物がKRAS G12CのスイッチIIポケットにどのように結合するかについての洞察が得られ、標的癌治療薬の設計に役立ちます .

臨床的有効性:抗腫瘍活性

この化合物の誘導体は、異種移植マウスモデルにおいて抗腫瘍効果を示し、臨床的有効性を示唆しています。 KRAS G12C変異陽性細胞株において細胞増殖を阻害し、投与後抗腫瘍効果を誘導する能力は、この化合物が癌治療薬としての可能性を秘めていることを示しています .

オーファンドラッグ指定:急性骨髄性白血病の治療

この化合物は、まれで悪性の癌である急性骨髄性白血病(AML)の治療薬として、オーファンドラッグ指定を受けています。 この指定は、希少疾患の治療に有望な薬剤に付与され、さらなる開発のための支援とインセンティブにつながる可能性があります .

生化学分析

Biochemical Properties

Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone plays a significant role in biochemical reactions, particularly as an inhibitor of the KRAS G12C protein . This compound interacts with the KRAS G12C protein by covalently binding to the cysteine residue at position 12, thereby inhibiting its activity . The inhibition of KRAS G12C leads to the suppression of downstream signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone has been shown to interact with other biomolecules, including enzymes and proteins involved in cellular signaling and metabolism .

Cellular Effects

Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone exerts various effects on different types of cells and cellular processes. In KRAS G12C mutation-positive cell lines, this compound effectively inhibits cell proliferation and induces apoptosis . It also impacts cell signaling pathways by inhibiting the phosphorylation of ERK, a key component of the MAPK/ERK pathway . Furthermore, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone influences gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent for targeting KRAS G12C-driven cancers .

Molecular Mechanism

The molecular mechanism of Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone involves its covalent binding to the cysteine residue at position 12 of the KRAS G12C protein . This binding disrupts the protein’s ability to interact with downstream effectors, thereby inhibiting its activity . The compound also induces conformational changes in the KRAS G12C protein, further preventing its activation and signaling . Additionally, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone has been shown to inhibit other enzymes and proteins involved in cellular signaling, contributing to its overall inhibitory effects on cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . It undergoes gradual degradation, which can affect its long-term efficacy . In in vitro studies, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone has shown sustained inhibition of KRAS G12C activity and downstream signaling pathways . In in vivo studies, the compound has demonstrated dose-dependent antitumor effects, with prolonged administration leading to significant tumor regression .

Dosage Effects in Animal Models

The effects of Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits KRAS G12C activity and suppresses tumor growth without causing significant toxicity . At higher doses, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone can induce adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its overall inhibitory effects on KRAS G12C activity . Additionally, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone affects metabolic flux and metabolite levels, further influencing cellular processes and signaling pathways .

Transport and Distribution

Within cells and tissues, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone is transported and distributed through interactions with transporters and binding proteins . The compound is taken up by cells via active transport mechanisms and accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components . These transport and distribution properties play a crucial role in determining the compound’s efficacy and bioavailability .

Subcellular Localization

Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone exhibits specific subcellular localization, which is essential for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with the KRAS G12C protein and other cellular targets . Additionally, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone may undergo post-translational modifications that direct it to specific subcellular compartments . These localization properties are critical for its inhibitory effects on cellular signaling and proliferation .

特性

IUPAC Name

cyclobutyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-11(10-2-1-3-10)14-8-12(9-14)4-6-13-7-5-12/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYYGJFUHBJVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC3(C2)CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 2
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 3
Reactant of Route 3
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 4
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 5
Reactant of Route 5
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 6
Reactant of Route 6
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。